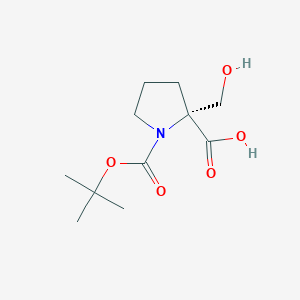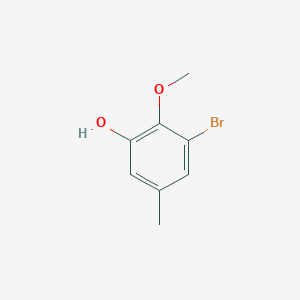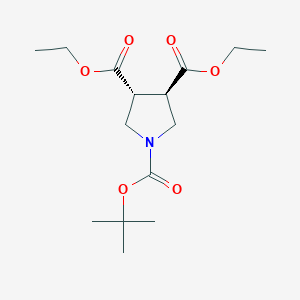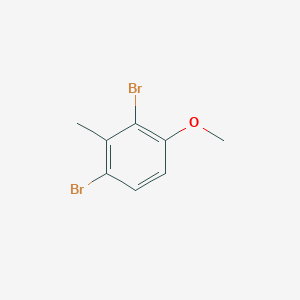
1,2-Bis(4'-benzyloxyphenyl)-1,1,2,2-tetrafluoroethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis(4'-benzyloxyphenyl)-1,1,2,2-tetrafluoroethane (BTFE) is a fluorinated ether compound with a wide range of applications in the field of scientific research. It has been used in various studies, from drug development to laboratory experiments, due to its unique properties. BTFE is a colorless, non-toxic and non-flammable compound, making it an ideal choice for many scientific research applications.
Wirkmechanismus
1,2-Bis(4'-benzyloxyphenyl)-1,1,2,2-tetrafluoroethane has been found to act as a surfactant, which means that it helps to reduce the surface tension of a liquid. This property allows it to be used as a solvent for drug development, as it can help to improve the solubility of other compounds. It also acts as a stabilizer, helping to reduce the reactivity of organic compounds.
Biochemical and Physiological Effects
1,2-Bis(4'-benzyloxyphenyl)-1,1,2,2-tetrafluoroethane has been found to have a number of biochemical and physiological effects. It has been found to be an effective surfactant, helping to reduce the surface tension of a liquid. It has also been found to act as a stabilizer, helping to reduce the reactivity of organic compounds. Additionally, it has been found to be an effective cryoprotectant, helping to preserve proteins and enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 1,2-Bis(4'-benzyloxyphenyl)-1,1,2,2-tetrafluoroethane in laboratory experiments is its non-toxic and non-flammable nature. It is also a relatively mild reaction, meaning that it is suitable for a wide range of applications. However, it is important to note that 1,2-Bis(4'-benzyloxyphenyl)-1,1,2,2-tetrafluoroethane is not suitable for use with strong acids or bases, as it can be corrosive. Additionally, it is important to note that 1,2-Bis(4'-benzyloxyphenyl)-1,1,2,2-tetrafluoroethane is not suitable for use in drug development, as it can interfere with the efficacy of the drug.
Zukünftige Richtungen
The potential future applications of 1,2-Bis(4'-benzyloxyphenyl)-1,1,2,2-tetrafluoroethane in scientific research are numerous. It could be used to develop new solvents for drug development, to improve the solubility of other compounds, or to stabilize organic compounds. Additionally, it could be used as a cryoprotectant to preserve proteins and enzymes, or as a stabilizer for organic compounds. Furthermore, 1,2-Bis(4'-benzyloxyphenyl)-1,1,2,2-tetrafluoroethane could be used to develop new methods for drug delivery, or as a coating for medical devices. Finally, it could be used to develop new catalysts for organic synthesis.
Synthesemethoden
1,2-Bis(4'-benzyloxyphenyl)-1,1,2,2-tetrafluoroethane can be synthesized by the reaction of 4-benzyloxybenzaldehyde and 1,1,2,2-tetrafluoroethane in the presence of a strong base such as sodium hydride. The reaction proceeds in a two-step process, with the first step involving the formation of a benzyloxybenzyl alcohol intermediate and the second step involving the formation of 1,2-Bis(4'-benzyloxyphenyl)-1,1,2,2-tetrafluoroethane. The reaction is typically carried out at room temperature and is generally considered to be a mild reaction.
Wissenschaftliche Forschungsanwendungen
1,2-Bis(4'-benzyloxyphenyl)-1,1,2,2-tetrafluoroethane has been used in a variety of scientific research applications. It has been used as a solvent for drug development, as an additive to improve the solubility of other compounds, and as a reaction medium for organic synthesis. It has also been used as a cryoprotectant to preserve proteins and enzymes, and as a stabilizer for organic compounds.
Eigenschaften
IUPAC Name |
1-phenylmethoxy-4-[1,1,2,2-tetrafluoro-2-(4-phenylmethoxyphenyl)ethyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22F4O2/c29-27(30,23-11-15-25(16-12-23)33-19-21-7-3-1-4-8-21)28(31,32)24-13-17-26(18-14-24)34-20-22-9-5-2-6-10-22/h1-18H,19-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHAXXVRSALMSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(C(C3=CC=C(C=C3)OCC4=CC=CC=C4)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Bromo-3-fluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B6316603.png)
![2-(4-Bromo-3-fluorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B6316610.png)
![2-(4-Bromo-3-fluorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B6316614.png)

![N-[3,5-Bis(trifluoromethyl)phenyl]formamide](/img/structure/B6316622.png)
![Benzo[d]isoxazole-3,7-diol, 95%](/img/structure/B6316626.png)
![Benzyl N-[(2S)-2,3-dihydroxypropyl]carbamate](/img/structure/B6316630.png)






